molecular formula C6H5NO3 B1142082 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid CAS No. 117954-76-4

2-oxo-2-(1H-pyrrol-3-yl)acetic Acid

Cat. No. B1142082
M. Wt: 139.11
InChI Key:
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Description

2-oxo-2-(1H-pyrrol-3-yl)acetic acid, also known as pyrrole-2-carboxylic acid, is a heterocyclic organic compound. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is not well understood. However, studies have suggested that 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid may act as an inhibitor of enzymes involved in various biological processes, such as DNA replication, transcription, and translation. Pyrrole-2-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

Studies have shown that 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid has several biochemical and physiological effects. Pyrrole-2-carboxylic acid has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase. Pyrrole-2-carboxylic acid has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

Pyrrole-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its ease of synthesis. Pyrrole-2-carboxylic acid can be synthesized using simple and inexpensive reagents. Another advantage of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its versatility. Pyrrole-2-carboxylic acid can be used as a building block for the synthesis of various pyrrole-containing compounds with diverse biological activities. However, one of the limitations of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is its low solubility in water. This can make it difficult to use in some lab experiments.

Future Directions

There are several future directions for the research on 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. One of the future directions is the synthesis of novel pyrrole-containing compounds with improved biological activities. Another future direction is the investigation of the mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. Further studies are needed to elucidate the exact molecular targets and pathways affected by 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid. Additionally, the potential use of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored.

Synthesis Methods

Pyrrole-2-carboxylic acid can be synthesized using several methods, including the reaction of pyrrole with chloroacetic acid, the reaction of pyrrole with chloroacetyl chloride, and the reaction of pyrrole with glyoxylic acid. The most commonly used method for the synthesis of 2-oxo-2-(1H-pyrrol-3-yl)acetic Acidrboxylic acid is the reaction of pyrrole with chloroacetic acid. This method involves the addition of pyrrole to a solution of chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to reflux for several hours, and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

Pyrrole-2-carboxylic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of biologically active compounds. Pyrrole-2-carboxylic acid can be used as a starting material for the synthesis of various pyrrole-containing compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,1-c][1,4]benzodiazepines, and pyrrolo[3,2-d]pyrimidines. These compounds have exhibited a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

2-oxo-2-(1H-pyrrol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5(6(9)10)4-1-2-7-3-4/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKIZNNZWWHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(1H-pyrrol-3-yl)acetic Acid

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